2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane
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Overview
Description
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane is an organic compound characterized by its unique structure, which includes an iodomethyl group attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane typically involves the reaction of 2,5,5-trimethyl-1,4-dioxane with iodomethane in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like sodium azide or thiourea, typically in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are commonly used.
Major Products Formed
Substitution: Products include azido derivatives or thiol-substituted compounds.
Oxidation: Products include alcohols or ketones, depending on the specific oxidizing agent and conditions used.
Scientific Research Applications
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, which then undergoes further transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-2,5,5-trimethyl-1,4-dioxane
- 2-(Chloromethyl)-2,5,5-trimethyl-1,4-dioxane
Uniqueness
2-(Iodomethyl)-2,5,5-trimethyl-1,4-dioxane is unique due to the presence of the iodomethyl group, which is a good leaving group and can facilitate various substitution reactions more readily compared to its bromo- and chloro- counterparts .
Properties
Molecular Formula |
C8H15IO2 |
---|---|
Molecular Weight |
270.11 g/mol |
IUPAC Name |
2-(iodomethyl)-2,5,5-trimethyl-1,4-dioxane |
InChI |
InChI=1S/C8H15IO2/c1-7(2)5-11-8(3,4-9)6-10-7/h4-6H2,1-3H3 |
InChI Key |
BFRPGSSTPVARJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CO1)(C)CI)C |
Origin of Product |
United States |
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